molecular formula C20H18O7 B2473295 (Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 864762-18-5

(Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Cat. No. B2473295
CAS RN: 864762-18-5
M. Wt: 370.357
InChI Key: XQYKDGBFLDCEIC-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a useful research compound. Its molecular formula is C20H18O7 and its molecular weight is 370.357. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures and transformations is crucial in understanding the stability and transformation pathways of compounds similar to (Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid. In the research conducted by Braun et al. (2015), the analysis of unconventional crystalline hydrates provides insights into the complex interplay of temperature, water activity, and pH on solid form stability. This study emphasizes the importance of molecular-level understanding through X-ray crystallography, solid-state NMR, and computational modeling, revealing the intricate relationships between static and dynamic disorder, water mobility, and the sensitivity of equilibria to precise conditions (Braun et al., 2015).

Synthesis of Complex Molecules

The synthesis of complex molecules, including those related to this compound, is a key area of research. For instance, Kobayashi et al. (2008) demonstrated the efficient synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives, showcasing the potential of catalytic amounts of palladium and copper(I) iodide in promoting reactions between 3-(2-iodophenyl)-3-oxopropanoic acid derivatives and terminal alkynes. This methodology offers a pathway for creating a variety of structurally diverse compounds, highlighting the versatility of coupling-cyclization reactions (Kobayashi et al., 2008).

Anticancer and Antimicrobial Activity

The exploration of anticancer and antimicrobial activities is crucial in the development of new therapeutic agents. Pansare et al. (2019) synthesized new (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives, evaluating their in vitro anticancer and antimicrobial efficacy. This study underscores the potential of structurally related compounds to this compound in combating bacterial and fungal infections, as well as in inhibiting the growth of human breast cancer cell lines (Pansare et al., 2019).

properties

IUPAC Name

2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-11(20(22)23)26-13-5-6-14-16(10-13)27-18(19(14)21)9-12-4-7-15(24-2)17(8-12)25-3/h4-11H,1-3H3,(H,22,23)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYKDGBFLDCEIC-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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